Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate
Brand Name: Vulcanchem
CAS No.: 102203-23-6
VCID: VC0008876
InChI: InChI=1S/C17H27NO4/c1-4-21-17(20)10-9-14-7-5-6-8-16(14)22-12-15(19)11-18-13(2)3/h5-8,13,15,18-19H,4,9-12H2,1-3H3
SMILES: CCOC(=O)CCC1=CC=CC=C1OCC(CNC(C)C)O
Molecular Formula: C17H27NO4
Molecular Weight: 309.4 g/mol

Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate

CAS No.: 102203-23-6

VCID: VC0008876

Molecular Formula: C17H27NO4

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate - 102203-23-6

Description

Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate is a chemical compound with the molecular formula C17H27NO4C_{17}H_{27}NO_4 and a molecular weight of 309.4 g/mol . It is also known by several other names, including 102203-23-6, ACC-9369, and Benzenepropanoic acid, 2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, ethyl ester . The compound has several computed descriptors, such as its IUPAC name, which is ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate, its InChI key, DMLSVZSUDBKLED-UHFFFAOYSA-N, and its SMILES notation, CCOC(=O)CCC1=CC=CC=C1OCC(CNC(C)C)O .

Similar compounds include ethyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate , and several 3-Phenoxy-1-alkylaminopropan-2-ols . These compounds share structural similarities, with variations in the substitution patterns on the phenyl ring .

In the context of research, attention to detail and clarity are paramount . When preparing a research assistant resume, it is important to highlight key skills such as data collection and analysis . A well-organized resume that emphasizes relevant projects and accomplishments will stand out .

CAS No. 102203-23-6
Product Name Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate
Molecular Formula C17H27NO4
Molecular Weight 309.4 g/mol
IUPAC Name ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate
Standard InChI InChI=1S/C17H27NO4/c1-4-21-17(20)10-9-14-7-5-6-8-16(14)22-12-15(19)11-18-13(2)3/h5-8,13,15,18-19H,4,9-12H2,1-3H3
Standard InChIKey DMLSVZSUDBKLED-UHFFFAOYSA-N
SMILES CCOC(=O)CCC1=CC=CC=C1OCC(CNC(C)C)O
Canonical SMILES CCOC(=O)CCC1=CC=CC=C1OCC(CNC(C)C)O
PubChem Compound 179811
Last Modified Jul 17 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator